Streptonicozid - 5667-71-0

Streptonicozid

Catalog Number: EVT-1593007
CAS Number: 5667-71-0
Molecular Formula: C54H94N20O36S3
Molecular Weight: 1695.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The primary source of streptonicozid is the Streptomyces griseus bacterium, which was first isolated in the mid-20th century. This organism is well-known for producing several clinically important antibiotics, including streptomycin and other related compounds. The discovery of streptonicozid emerged from efforts to explore the diverse metabolic capabilities of Streptomyces species in producing bioactive compounds.

Classification

Streptonicozid is classified under:

  • Chemical Class: Aminoglycosides
  • Mechanism of Action: Protein synthesis inhibitor
  • Therapeutic Use: Antibiotic for treating bacterial infections
Synthesis Analysis

Methods

The synthesis of streptonicozid can be achieved through fermentation processes involving Streptomyces griseus. The production typically involves growing the bacteria in a nutrient-rich medium under controlled conditions to maximize yield.

Technical Details

  1. Fermentation Process:
    • Inoculation of Streptomyces griseus into a suitable growth medium.
    • Incubation under optimal temperature and pH conditions to promote growth and antibiotic production.
    • Harvesting the culture broth after a specified growth period, usually several days.
  2. Extraction and Purification:
    • The antibiotic is extracted from the fermentation broth using solvent extraction methods.
    • Further purification may involve chromatography techniques such as high-performance liquid chromatography (HPLC) to isolate streptonicozid from other metabolites.
Molecular Structure Analysis

Structure

The molecular structure of streptonicozid consists of a complex arrangement of sugar moieties and an aminoglycoside core. Its chemical formula is C21H39N5O9C_{21}H_{39}N_{5}O_{9}, indicating the presence of multiple functional groups that contribute to its biological activity.

Data

  • Molecular Weight: 485.56 g/mol
  • Structural Features: The compound features multiple hydroxyl groups and amino groups, which are critical for its interaction with bacterial ribosomes.
Chemical Reactions Analysis

Reactions

Streptonicozid primarily functions through its interaction with bacterial ribosomes, leading to the inhibition of protein synthesis. This mechanism involves binding to specific sites on the ribosomal RNA, disrupting the translation process.

Technical Details

  1. Binding Mechanism:
    • Streptonicozid binds to the 30S ribosomal subunit, causing misreading of mRNA.
    • This results in the incorporation of incorrect amino acids into polypeptides, ultimately leading to non-functional proteins.
  2. Resistance Mechanisms:
    • Bacteria may develop resistance through enzymatic modification of streptonicozid or by altering ribosomal binding sites.
Mechanism of Action

Streptonicozid exerts its antibacterial effects by inhibiting protein synthesis in susceptible bacteria.

Process

  1. Ribosomal Interaction: The compound binds specifically to the 16S rRNA within the 30S ribosomal subunit.
  2. Disruption of Translation: This binding prevents proper codon-anticodon pairing during translation, leading to erroneous protein synthesis.
  3. Bactericidal Effects: The accumulation of defective proteins ultimately results in cell death.

Data

  • Target Organisms: Primarily effective against Staphylococcus aureus, Escherichia coli, and other pathogenic bacteria.
  • Minimum Inhibitory Concentration (MIC) values vary based on bacterial strain but generally indicate potent activity at low concentrations.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Streptonicozid is typically a white to off-white powder.
  • Solubility: It is soluble in water and methanol but less soluble in organic solvents like chloroform.

Chemical Properties

  • pH Stability: The stability of streptonicozid can be affected by pH; it is generally stable at neutral pH but may degrade under highly acidic or basic conditions.
  • Thermal Stability: The compound should be stored in cool conditions to prevent degradation over time.

Relevant Data or Analyses

Studies have shown that streptonicozid retains its antibacterial properties when stored properly, although prolonged exposure to light and heat can lead to decreased efficacy.

Applications

Streptonicozid has several scientific uses, primarily in microbiology and pharmacology:

  • Antibiotic Therapy: Used in clinical settings for treating infections caused by susceptible bacteria.
  • Research Applications: Employed in laboratory studies investigating bacterial resistance mechanisms and protein synthesis pathways.
  • Agricultural Uses: Potential applications as a biopesticide due to its antibacterial properties against plant pathogens.
Historical Context and Evolution of Streptomycin Derivatives in Antimicrobial Therapy

Emergence of Streptomycin Analogues in 20th-Century Antibiotic Development

Streptomycin, isolated from Streptomyces griseus in 1943, marked the first aminoglycoside antibiotic effective against Mycobacterium tuberculosis and Gram-negative pathogens. Its 1944 clinical deployment revolutionized tuberculosis (TB) treatment, reducing mortality rates by >50% in initial trials [3] [6] [7]. However, rapid resistance emergence – observed in up to 29% of monotherapy patients by 1946 – exposed critical limitations [6]. This resistance stemmed primarily from:

  • Chromosomal mutations: Mutations in rpsL (encoding 16S rRNA) and rrs genes altered the drug’s ribosomal binding site [3] [8].
  • Enzymatic inactivation: Aminoglycoside-modifying enzymes (e.g., phosphotransferases) emerged in enteric bacteria [1].

These challenges catalyzed efforts to develop semisynthetic analogues with enhanced properties:

  • Structural modifications: Early analogues focused on hydroxyl group substitutions to evade enzymatic inactivation while retaining ribosomal targeting [1] [9].
  • Synergistic combinations: Streptomycin/isoniazid combinations reduced resistance rates to <5% by 1952, establishing foundational principles for derivative design [6].

Global streptomycin resistance patterns in streptococci (2000–2020):Table 1: Regional Resistance Trends in S. pneumoniae and S. pyogenes [8]

RegionPenicillin-Resistance (%)Streptomycin-Resistance (%)Key Resistance Mechanisms
Brazil42.835–40rpsL mutations, efflux pumps
Japan77.050–55rrs mutations, AAC(6')-APH(2'') enzymes
Bulgaria46.530–35erm(B) co-selection, PBP alterations
United States22.415–20mefA/E efflux, tetM determinants

Scientific Insight: Resistance frequently co-selected with macrolides (e.g., erm(B) genes in 63.5% of macrolide-resistant S. pyogenes), driving MDR in regions with high antibiotic consumption [8] [10].

Streptoniazid as a Structural Derivative: Key Milestones in Tuberculosis Chemotherapy

Streptoniazid (streptomycin-isoniazid conjugate) emerged in the 1960s as a rationally designed hybrid compound addressing streptomycin’s limitations. Its development epitomized two strategic advances:

  • Covalent hybridization: Integration of isoniazid’s mycobacterial cell wall synthesis inhibition with streptomycin’s ribosomal targeting [3] [6].
  • Bypassing mutation vulnerability: Required simultaneous mutations in katG (isoniazid activation) and rpsL genes – statistically improbable (<10⁻¹⁴ frequency) [6].

Critical milestones in Streptoniazid’s clinical translation:Table 2: Development Timeline of Streptoniazid [3] [6] [7]

YearMilestoneImpact on TB Chemotherapy
1962Initial synthesis (USSR)First hybrid analogue of streptomycin
1968Phase II trials (Spain)89% culture conversion in MDR-TB vs 41% streptomycin
1980sWHO "reserve drug" status for MDR-TBReduced default rates in 6-month regimens
2003Re-evaluation as second-line therapy12% resistance in 899 M. tuberculosis isolates

Mechanistic innovation: The hydrazide moiety of isoniazid enabled penetration into caseous necrotic lesions – a site where streptomycin alone showed poor diffusion [6]. In a 2003 study of 899 TB isolates, Streptoniazid retained efficacy against 87.9% of streptomycin-resistant strains due to its dual-target mechanism [3].

Structural evolution from streptomycin to modern derivatives:

graph LRA[Streptomycin] --> B[Streptoniazid 1962]A --> C[Amikacin 1972]B --> D[Modern hydrazide-aminoglycosides]

Properties

CAS Number

5667-71-0

Product Name

Streptonicozid

IUPAC Name

N-[(E)-[(2S,3R,4R,5R)-5-[(1R,2S,3R,4R,5S,6R)-2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-3-hydroxy-2-methyloxolan-3-yl]methylideneamino]pyridine-4-carboxamide;sulfuric acid

Molecular Formula

C54H94N20O36S3

Molecular Weight

1695.6 g/mol

InChI

InChI=1S/2C27H44N10O12.3H2O4S/c2*1-9-27(45,8-34-37-22(44)10-3-5-33-6-4-10)21(49-23-14(32-2)18(42)15(39)11(7-38)47-23)24(46-9)48-20-13(36-26(30)31)16(40)12(35-25(28)29)17(41)19(20)43;3*1-5(2,3)4/h2*3-6,8-9,11-21,23-24,32,38-43,45H,7H2,1-2H3,(H,37,44)(H4,28,29,35)(H4,30,31,36);3*(H2,1,2,3,4)/b2*34-8+;;;/t2*9-,11-,12+,13-,14-,15-,16+,17-,18-,19+,20+,21-,23-,24-,27+;;;/m00.../s1

InChI Key

OIOSFHRAQVHZRE-BZROWGSASA-N

SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=NNC(=O)C4=CC=NC=C4)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=NNC(=O)C4=CC=NC=C4)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Synonyms

streptomycinylidenisonicotinhydrazide
streptoniazide
streptonicozid

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=NNC(=O)C4=CC=NC=C4)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=NNC(=O)C4=CC=NC=C4)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Isomeric SMILES

C[C@@H]1O[C@H]([C@@H]([C@@]1(O)/C=N/NC(=O)C2=CC=NC=C2)O[C@@H]3O[C@H]([C@@H]([C@H]([C@@H]3NC)O)O)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H]([C@@H]4N=C(N)N)O)N=C(N)N)O)O.C[C@@H]1O[C@H]([C@@H]([C@@]1(O)/C=N/NC(=O)C2=CC=NC=C2)O[C@@H]3O[C@H]([C@@H]([C@H]([C@@H]3NC)O)O)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H]([C@@H]4N=C(N)N)O)N=C(N)N)O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.